molecular formula C10H15NO B2928068 Methyl[2-(3-methylphenoxy)ethyl]amine CAS No. 200350-18-1

Methyl[2-(3-methylphenoxy)ethyl]amine

Cat. No.: B2928068
CAS No.: 200350-18-1
M. Wt: 165.236
InChI Key: SRAUDTDSROSIAV-UHFFFAOYSA-N
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Description

Methyl[2-(3-methylphenoxy)ethyl]amine (IUPAC name: N-methyl-2-(3-methylphenoxy)ethanamine) is a secondary amine characterized by a phenoxyethyl backbone with a methyl group attached to the amine nitrogen and a 3-methyl substituent on the aromatic ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines aromatic hydrophobicity (from the 3-methylphenoxy group) with the polarity of the ethylamine chain, enabling diverse reactivity.

Properties

IUPAC Name

N-methyl-2-(3-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAUDTDSROSIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(3-methylphenoxy)ethyl]amine typically involves the reaction of 3-methylphenol with 2-chloroethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol is replaced by the amine group of 2-chloroethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(3-methylphenoxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

Methyl[2-(3-methylphenoxy)ethyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[2-(3-methylphenoxy)ethyl]amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Methyl[2-(2-methylphenoxy)ethyl]amine
  • Molecular Formula: C₁₀H₁₅NO (identical to the target compound).
  • Key Difference: The methyl group on the phenoxy ring is at the 2-position instead of the 3-position.
  • Implications : Positional isomerism affects electronic properties and steric interactions. The 3-methyl group in the target compound may enhance steric accessibility for reactions compared to the ortho-substituted isomer .
[2-(3-Methylphenoxy)ethyl]amine Hydrochloride
  • Molecular Formula: C₉H₁₄ClNO.
  • Key Difference : Lacks the methyl group on the amine nitrogen; exists as a hydrochloride salt.
  • Implications: The absence of the N-methyl group increases polarity and water solubility. The hydrochloride salt form is more stable for storage but less reactive in non-polar solvents .

Compounds with Extended Alkyl Chains or Additional Substituents

3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine
  • Molecular Formula: C₁₉H₂₅NO₃.
  • Key Features : A propyl chain instead of ethyl and a methoxyethoxy group on the benzene ring.
  • However, this compound was discontinued, likely due to synthesis complexity or stability issues .
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine
  • Molecular Formula: C₁₁H₁₄F₃NO.
  • Key Features : A trifluoromethyl group and methoxy substituent on the aromatic ring.

Pharmacologically Relevant Analogs

(RS)-[2-(3,4-Dimethoxyphenyl)ethyl][2-hydroxy-3-(3-methylphenoxy)propyl]amine
  • Key Features : Contains a dimethoxyphenyl group and a hydroxypropyl chain .
  • Pharmacological Use : Patented for treating hyperkinetic disorders (e.g., Huntington’s disease). The hydroxypropyl chain may enhance hydrogen bonding with biological targets .
MMV666069 (Antileishmanial Compound)
  • Structure: 1-(2-Imino-3-pentylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol.
  • Key Feature: Shares the 3-methylphenoxy moiety with the target compound.
  • Activity: Exhibits antileishmanial activity (IC₅₀ = 0.91 µM), suggesting that the 3-methylphenoxy group contributes to bioactivity .

Physicochemical and Functional Comparisons

Molecular Properties

Compound Molecular Weight (g/mol) LogP⁠⁠a Water Solubility Key Functional Groups
Methyl[2-(3-methylphenoxy)ethyl]amine 165.23 ~1.5 Low 3-methylphenoxy, N-methylamine
[2-(3-Methylphenoxy)ethyl]amine HCl 187.67 ~0.8 High Primary amine, HCl salt
{2-Methoxy-1-[3-(CF₃)phenyl]ethyl}amine 233.23 ~2.2 Very low CF₃, methoxy, N-methylamine

⁠a LogP values estimated based on structural analogs.

Research and Industrial Relevance

  • Pharmaceuticals: The 3-methylphenoxyethylamine scaffold is explored in CNS-targeted drugs due to its balance of lipophilicity and polarity.
  • Material Science : Ethylamine derivatives are used in polymer synthesis, such as atom transfer radical polymerization (ATRP) catalysts .

Biological Activity

Methyl[2-(3-methylphenoxy)ethyl]amine (CAS No. 200350-18-1) is a compound that has garnered attention for its potential biological activities, including anti-tumor and anti-inflammatory effects. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-methylphenol and 2-chloroethylamine in the presence of a base, such as sodium hydroxide. This process yields the desired amine through a well-defined reaction pathway .

Chemical Reactions

  • Oxidation : Can produce corresponding oxides.
  • Reduction : Converts it into various amine derivatives.
  • Substitution : Forms substituted derivatives using reagents like alkyl halides .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Anti-Tumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving liver carcinoma cell lines (HEPG2), compounds similar to this compound showed varying degrees of cytotoxicity, measured by IC50 values:

CompoundIC50 (µM)Notes
Compound A0.73Highest potency with methoxy group
Compound B1.25High potency with methyl group
Unsubstituted2.31Moderate activity
Compound D9.04Reduced potency with chloro group
Compound E14.36Lower potency with nitro group

The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance cytotoxicity while electron-withdrawing groups reduce it .

2. Anti-Inflammatory Effects

In addition to anti-tumor properties, this compound has been studied for its anti-inflammatory effects. It interacts with various molecular targets, modulating pathways involved in inflammation .

The mechanism of action for this compound involves its binding to specific receptors or enzymes, which leads to modulation of cellular processes such as signal transduction and gene expression . This interaction is critical for its observed biological activities.

Case Studies and Research Findings

Several case studies have documented the biological efficacy of this compound:

  • Study on HepG2 Cells : Demonstrated significant cytotoxicity compared to control drugs like doxorubicin, indicating potential as a therapeutic agent in cancer treatment .
  • Inflammation Models : In vivo studies showed reduced inflammatory markers in animal models treated with this compound, suggesting its utility in managing inflammatory diseases .

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